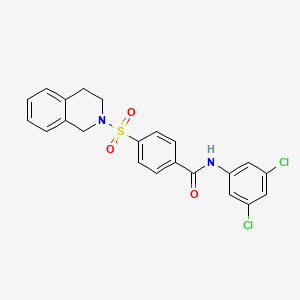

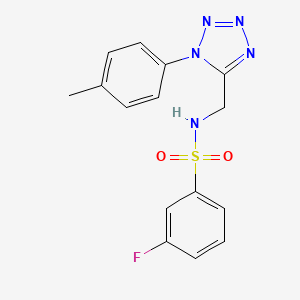

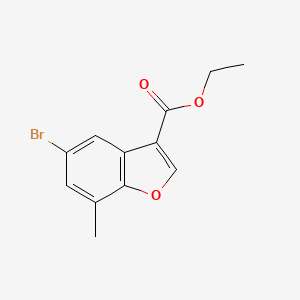

![molecular formula C11H12N4O B2773777 5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-75-0](/img/structure/B2773777.png)

5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolone ring attached to a pyridine ring via a methylene bridge. The pyrazolone ring has a methyl group attached, and the pyridine ring has a methylamino group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.244. Other properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Methods and Structural Analysis

The compound 5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one and its derivatives are synthesized and characterized through various methods. Ultrasound-promoted regioselective synthesis has been utilized to create fused polycyclic pyrazolo-pyridines, showcasing a quick and high-yield process (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010). Similarly, spectroscopic and spectrophotometric techniques, alongside crystallographic investigations, have been employed to synthesize and analyze Schiff base ligands related to the pyrazolone structure (Hayvalı, Unver, & Svoboda, 2010). The solid-state structure and tautomeric forms of these Schiff base derivatives have been elucidated, shedding light on the stabilization mechanisms in these compounds (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).

Antibacterial Applications

Antibacterial Properties and Molecular Structure Characterization

The antibacterial activities of Schiff bases derived from pyrazolone have been documented. Compounds such as 5-methyl-4-(4-aminophenylamino-phenyl-methylene)-2-phenyl-2,4-dihydro-pyrazol-3-one have been synthesized and their molecular structures characterized, demonstrating significant antibacterial properties against various bacterial strains (Liu, Chen, Yan, Huang, & Xiong, 2012).

Chemical Reactivity and Structural Stability

Reactivity and Stability of Pyrazolone Derivatives

Research has been conducted on the reactivity of ring substituents in pyrazolone derivatives, providing insights into various reactions such as alkylation, acylation, halogenation, and more. This comprehensive study delineates the conditions and outcomes of these reactions, contributing to the broader understanding of pyrazolone chemistry (Varvounis, Fiamegos, & Pilidis, 2007). Additionally, the structure of spontaneous transformation products of a similar compound in crystal and solution has been detailed, highlighting the compound's stability in crystal form and its complex behavior in solution (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Multi-Component Synthesis and Applications

Synthetic Applications and Pathways

The compound and its related structures have been used as building blocks in synthetic organic chemistry, playing a pivotal role in the development of biologically important heterocyclic compounds. Recent advances in the synthesis of these compounds have been reviewed, highlighting their utility and diverse applications in various chemical reactions (Patel, 2017).

Propriétés

IUPAC Name |

5-methyl-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(16)15-14-8)7-13-6-9-3-2-4-12-5-9/h2-5,7H,6H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVLVNBJPOTZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C=NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

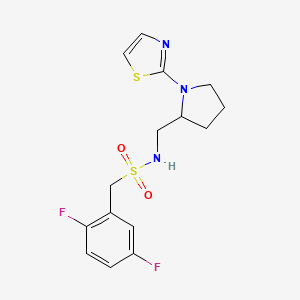

![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)

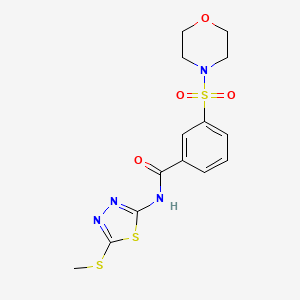

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2773706.png)

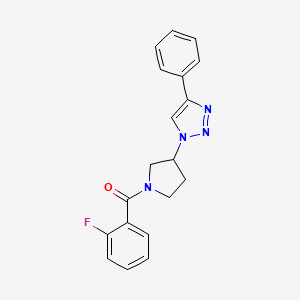

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773716.png)